molecular formula C25H26Cl2N2O6S4.C6H15N<br>C31H41Cl2N3O6S4 B13757501 3-[5-chloro-2-[(E)-2-[(Z)-[5-chloro-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate;N,N-diethylethanamine CAS No. 27268-50-4

3-[5-chloro-2-[(E)-2-[(Z)-[5-chloro-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate;N,N-diethylethanamine

Cat. No.: B13757501
CAS No.: 27268-50-4
M. Wt: 750.8 g/mol
InChI Key: ONJDQJZWBDZPHG-UHFFFAOYSA-N
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Description

The compound 3-[5-chloro-2-[(E)-2-[(Z)-[5-chloro-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate;N,N-diethylethanamine is a benzothiazole derivative featuring:

  • Two benzothiazolium rings interconnected via a conjugated butenyl bridge.
  • Sulfopropyl sulfonate groups enhancing hydrophilicity.
  • A cationic charge localized on the benzothiazolium nitrogen.
  • N,N-diethylethanamine as a counterion, likely improving crystallinity and stability.

This structure suggests applications in photodynamic therapy, organic electronics, or as a fluorescent probe due to its extended π-conjugation and ionic solubility .

Properties

CAS No.

27268-50-4

Molecular Formula

C25H26Cl2N2O6S4.C6H15N
C31H41Cl2N3O6S4

Molecular Weight

750.8 g/mol

IUPAC Name

3-[5-chloro-2-[(E)-2-[(Z)-[5-chloro-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate;N,N-diethylethanamine

InChI

InChI=1S/C25H26Cl2N2O6S4.C6H15N/c1-2-17(13-24-28(9-3-11-38(30,31)32)20-15-18(26)5-7-22(20)36-24)14-25-29(10-4-12-39(33,34)35)21-16-19(27)6-8-23(21)37-25;1-4-7(5-2)6-3/h5-8,13-16H,2-4,9-12H2,1H3,(H-,30,31,32,33,34,35);4-6H2,1-3H3

InChI Key

ONJDQJZWBDZPHG-UHFFFAOYSA-N

Isomeric SMILES

CC/C(=C\C1=[N+](C2=C(S1)C=CC(=C2)Cl)CCCS(=O)(=O)[O-])/C=C\3/N(C4=C(S3)C=CC(=C4)Cl)CCCS(=O)(=O)O.CCN(CC)CC

Canonical SMILES

CCC(=CC1=[N+](C2=C(S1)C=CC(=C2)Cl)CCCS(=O)(=O)[O-])C=C3N(C4=C(S3)C=CC(=C4)Cl)CCCS(=O)(=O)O.CCN(CC)CC

Origin of Product

United States

Biological Activity

The compound 3-[5-chloro-2-[(E)-2-[(Z)-[5-chloro-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate; N,N-diethylethanamine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Basic Information

PropertyValue
IUPAC Name 3-[5-chloro-2-[(E)-2-[(Z)-[5-chloro-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate; N,N-diethylethanamine
CAS Number 23568-98-1
Molecular Weight 649.63 g/mol
Chemical Formula C25H26Cl2N2O6S4
SMILES Notation CC\C(=C/C1=N+C2=CC(Cl)=CC=C2S1)\C=C1/SC2=CC=C(Cl)C=C2N1CCCS(O)(=O)=O

Structural Characteristics

The compound contains multiple functional groups including benzothiazole moieties, which are known for their diverse biological activities. The presence of chlorine and sulfonate groups enhances its solubility and potential reactivity in biological systems.

Anticancer Activity

Benzothiazole derivatives, including the compound , have demonstrated significant anticancer properties across various studies. For instance:

  • In vitro studies have shown that benzothiazole derivatives can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) with IC50 values ranging from 10 to 50 µM .

Antimicrobial Properties

The compound exhibits broad-spectrum antimicrobial activity:

  • Antibacterial assays indicate effectiveness against Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentrations (MICs) were reported as low as 0.015 µg/mL against Streptococcus pneumoniae .

Enzyme Inhibition

Research has highlighted the ability of benzothiazole derivatives to act as enzyme inhibitors:

  • Specific studies have focused on their inhibitory effects on DNA gyrase and topoisomerase enzymes, essential for bacterial DNA replication. Compounds showed IC50 values in the sub-micromolar range, indicating strong potential as antibacterial agents .

Study 1: Antiproliferative Effects

A study evaluated several benzothiazole derivatives for their antiproliferative effects on various cancer cell lines. The compound demonstrated notable activity against the U937 cell line with an IC50 value of approximately 16.23 µM, comparable to standard chemotherapeutic agents like etoposide .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against a range of pathogens. Results indicated that it effectively inhibited growth in clinical isolates of Staphylococcus aureus and Escherichia coli, showcasing its potential as a therapeutic agent in treating infections caused by resistant strains .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity :
Research has indicated that benzothiazole derivatives exhibit promising anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells, leading to reduced tumor growth. For instance, the synthesis of similar compounds has demonstrated enhanced anticancer activity due to structural modifications that improve their interaction with biological targets .

Antimicrobial Properties :
Benzothiazole derivatives are also known for their antimicrobial activities. The presence of the benzothiazole moiety in this compound suggests potential efficacy against a range of pathogens. Preliminary studies indicate that modifications to the benzothiazole structure can lead to increased antibacterial and antifungal activity, making it a candidate for further exploration in drug development .

Anticonvulsant Activity :
The compound's structural features may also contribute to anticonvulsant properties. Research on related benzothiazole compounds has shown efficacy in reducing seizure activity in animal models. This application is particularly relevant for developing new treatments for epilepsy and other seizure disorders .

Environmental Science Applications

Fluorescent Probes :
The unique structural characteristics of this compound allow it to function as a fluorescent probe in environmental monitoring. Its ability to bind selectively to certain metal ions or pollutants can be harnessed for detecting environmental contaminants. Studies have utilized similar benzothiazole derivatives as sensors for heavy metals and other toxic substances in water samples .

Photodynamic Therapy :
In environmental applications, the compound's photophysical properties could be explored for use in photodynamic therapy (PDT) for treating contaminated water sources. PDT leverages light activation to produce reactive oxygen species that can degrade pollutants, making this compound a potential candidate for such applications .

Material Science Applications

Polymer Additives :
In material science, the incorporation of benzothiazole derivatives into polymer matrices has been studied to enhance thermal stability and UV resistance. The sulfonate group in this compound may improve solubility and dispersion within polymer systems, leading to improved mechanical properties and longevity of materials exposed to harsh environmental conditions .

Nanotechnology :
The compound's ability to form complexes with nanoparticles opens avenues for its application in nanotechnology. Research into similar compounds has shown potential in drug delivery systems where controlled release and targeted delivery are crucial .

Case Study 1: Anticancer Activity

A study published in 2021 evaluated the anticancer efficacy of a series of benzothiazole derivatives against human cancer cell lines. The results indicated that specific modifications led to increased cytotoxicity compared to standard treatments, highlighting the potential of compounds like 3-[5-chloro... as effective anticancer agents .

Case Study 2: Environmental Monitoring

Research conducted on the use of benzothiazole derivatives as fluorescent probes demonstrated their effectiveness in detecting lead ions in contaminated water samples. The study found that these compounds could provide rapid and sensitive detection methods crucial for environmental safety .

Case Study 3: Photodynamic Therapy

A recent investigation into photodynamic therapy applications revealed that benzothiazole-based compounds could effectively degrade organic pollutants under light irradiation. This study suggests the feasibility of using such compounds for environmental remediation efforts .

Comparison with Similar Compounds

Heteroatom Substitution: Benzothiazole vs. Benzoxazole

Key Analog : The compound 3-[5-chloro-2-[2-[[5-chloro-3-(3-sulfopropyl)-1,3-benzoxazol-2-ylidene]methyl]but-1-enyl]-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate () replaces sulfur in benzothiazole with oxygen (benzoxazole).

  • Impact on Electronic Properties :
    • Benzothiazole’s sulfur atom increases electron delocalization compared to benzoxazole’s oxygen, leading to a red-shifted absorption spectrum and higher photostability .
  • Biological Activity : Benzothiazoles are more commonly associated with anticancer and antimicrobial activities, possibly due to enhanced membrane interaction from sulfur’s lipophilicity .

Substituent Variations: Sulfonate vs. Alkyl Chains

Key Analog : 5-Chloro-2-[2-[(5-chlorobenzothiazol-2-yl)methylene]butylidene]-3-ethyl-2,3-dihydrobenzothiazole (CAS 63059-42-7, ) lacks sulfonate groups and features an ethyl substituent.

  • Solubility : The target compound’s sulfonate groups confer high water solubility (>100 mg/mL estimated), whereas the ethyl-substituted analog is lipophilic (logP ~3.5), favoring membrane permeability .
  • Charge : The cationic benzothiazolium in the target compound enables ionic interactions with biological targets (e.g., DNA or enzymes), unlike the neutral analog .
  • Stability : The sulfonate groups may reduce metabolic degradation in vivo compared to alkyl chains, which are prone to oxidation .

Functional Group Comparison: Sulfonamides vs. Sulfonates

Key Analog : Compounds in (e.g., 4-Benzylthio-2-chloro-N-(4-methylphenyl)-5-{N-[5-(4-trifluoromethylphenyl)-1,2,4-triazin-3-yl]sulfamoyl}-benzamide ) feature sulfonamide groups.

  • Biological Interactions : Sulfonamides inhibit enzymes like carbonic anhydrase via Zn²⁺ coordination, whereas sulfonates may rely on electrostatic interactions with cationic residues .
  • Synthesis : Sulfonamides are typically synthesized via nucleophilic substitution, while sulfonates require sulfonation of alcohols or thiols, which can be sensitive to reaction conditions .

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